NSC-87877

Content Navigation

CAS Number

Product Name

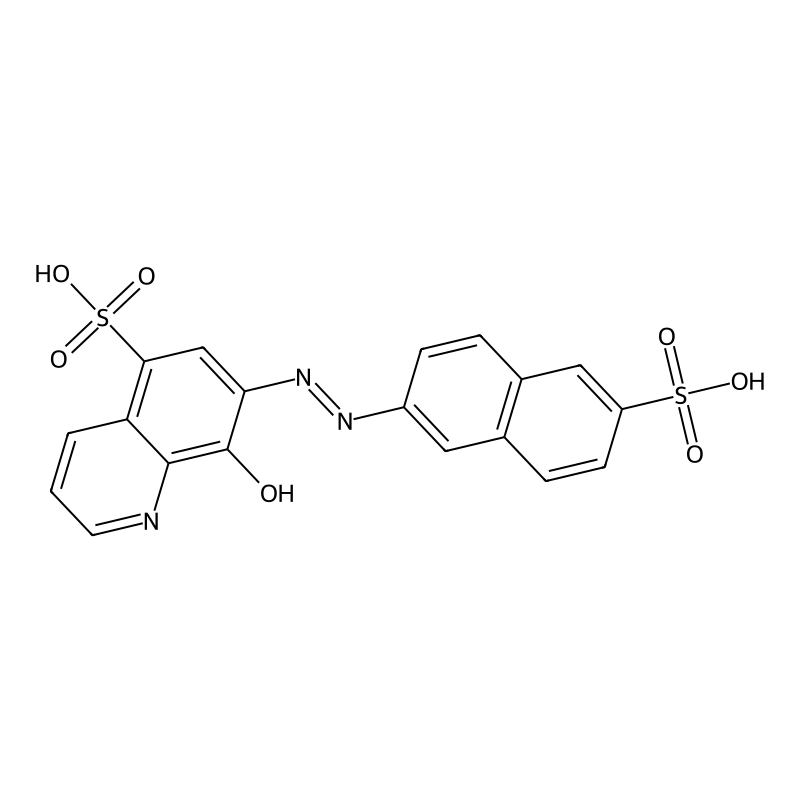

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

NSC-87877 (CAS 56990-57-9) is a potent, cell-permeable, active-site-directed protein tyrosine phosphatase (PTP) inhibitor. Unlike allosteric modulators, it binds directly to the catalytic cleft, providing reliable inhibition of SHP-2 (IC50 = 318 nM) and SHP-1 (IC50 = 355 nM), alongside targeted inhibition of DUSP26. For procurement and assay design, its primary value lies in its ability to inhibit truncated or mutationally activated PTP domains that lack intact allosteric regulatory sites, making it a highly functional baseline standard for biochemical screening, neuroblastoma modeling, and dual SHP1/2 pathway suppression workflows [1].

Substituting NSC-87877 with generic pan-PTP inhibitors (e.g., sodium orthovanadate) or modern allosteric SHP2 inhibitors (e.g., SHP099) frequently compromises assay integrity. Generic inhibitors lack the necessary selectivity, causing off-target suppression of PTP1B, CD45, and LAR, which confounds MAP kinase pathway readouts. Conversely, allosteric inhibitors like SHP099 require the presence of the N-SH2 and C-SH2 regulatory domains to stabilize the closed conformation; they are structurally incapable of inhibiting isolated SHP2 catalytic domains or certain open-state oncogenic mutants. NSC-87877 avoids these limitations by directly occupying the catalytic cleft, ensuring consistent inhibition across both full-length and truncated enzyme models [1].

Catalytic Cleft Binding vs. Allosteric Dependence in Truncated Assays

NSC-87877 functions as a direct active-site inhibitor binding the catalytic cleft of SHP-2, whereas modern allosteric inhibitors (e.g., SHP099) require the interface of the N-SH2, C-SH2, and PTP domains. In biochemical assays utilizing truncated SHP-2 (catalytic domain only), allosteric inhibitors fail to suppress activity. NSC-87877 maintains full inhibitory potency (IC50 = 318 nM) against the catalytic domain, making it the required choice for assays lacking full-length protein constructs [1].

| Evidence Dimension | Inhibitory requirement for enzyme structure |

| Target Compound Data | NSC-87877: Active against isolated PTP catalytic domain (IC50 = 318 nM) |

| Comparator Or Baseline | SHP099: Inactive against isolated PTP domain (requires full-length N-SH2/C-SH2/PTP interface) |

| Quantified Difference | Absolute requirement vs. independence from SH2 regulatory domains |

| Conditions | In vitro biochemical assays using truncated vs. full-length SHP-2 |

Buyers sourcing truncated SHP-2 enzymes for high-throughput screening must procure active-site inhibitors like NSC-87877, as allosteric inhibitors will yield false negatives.

Selectivity Profile Over Off-Target Phosphatases for Cellular Assay Reproducibility

While early-generation PTP inhibitors exhibit broad-spectrum activity, NSC-87877 demonstrates a highly refined selectivity profile critical for cellular signaling studies. It exhibits an IC50 of 318 nM for SHP-2, providing approximately 5-fold selectivity over PTP1B (IC50 = 1.69 µM), 24-fold over HePTP (IC50 = 7.75 µM), and greater than 200-fold selectivity over CD45 (IC50 = 84.5 µM) and LAR. This allows researchers to isolate SHP1/2 and DUSP26-dependent pathways without confounding interference from CD45 or LAR [1].

| Evidence Dimension | Enzyme Selectivity (IC50) |

| Target Compound Data | SHP-2 (318 nM) |

| Comparator Or Baseline | CD45 (84.5 µM) and PTP1B (1.69 µM) |

| Quantified Difference | >260-fold selectivity over CD45; 5-fold over PTP1B |

| Conditions | In vitro PTPase inhibition assays |

Procuring NSC-87877 prevents the off-target confounding effects on CD45 and LAR that plague generic pan-phosphatase inhibitors in cellular assays.

Dual SHP1/2 and DUSP26 Inhibition for Neuroblastoma Modeling

Unlike highly selective SHP-2 allosteric inhibitors, NSC-87877 is characterized by its cross-inhibition of SHP-1 (IC50 = 355 nM) and the dual-specificity phosphatase DUSP26. In intrarenal mouse models of neuroblastoma, this specific polypharmacology allows NSC-87877 to effectively induce p53-mediated apoptosis and activate p38 MAPK pathways by blocking DUSP26 function, an application where strictly selective SHP-2 inhibitors are insufficient[1].

| Evidence Dimension | Target Profile |

| Target Compound Data | NSC-87877: Inhibits SHP-2 (318 nM), SHP-1 (355 nM), and DUSP26 |

| Comparator Or Baseline | Standard SHP-2 allosteric inhibitors: Highly selective for SHP-2 only |

| Quantified Difference | Simultaneous sub-micromolar inhibition of SHP1/2 and DUSP26 |

| Conditions | In vitro and in vivo neuroblastoma models |

Researchers targeting DUSP26-mediated p53/p38 pathways in neuroblastoma must select NSC-87877 over newer SHP-2-specific allosteric drugs to achieve the necessary cytotoxic efficacy.

Biochemical Screening with Truncated PTP Domains

Because NSC-87877 binds directly to the active site, it is the required inhibitor for high-throughput screening and structural assays utilizing isolated SHP-2 catalytic domains, where allosteric inhibitors like SHP099 are structurally incompatible[1].

DUSP26-Targeted Neuroblastoma Research

NSC-87877 is specifically suited for neuroblastoma models requiring the suppression of DUSP26 to induce p53-mediated apoptosis and activate p38 MAPK pathways, outperforming strictly SHP-2-selective compounds [2].

Dual SHP-1/SHP-2 Pathway Suppression

In immunological and oncological models where redundant signaling requires the simultaneous inhibition of both SHP-1 and SHP-2, NSC-87877 provides balanced sub-micromolar suppression (IC50 = 355 nM and 318 nM, respectively) [1].

EGF-Induced ERK1/2 Activation Assays

Thanks to its cell permeability and >260-fold selectivity over CD45 and LAR, NSC-87877 is a structurally validated choice for isolating SHP-dependent EGF signaling in intact cells without the off-target noise typical of generic pan-PTP inhibitors [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Shi Y, Ma IT, Patel RH, Shang X, Chen Z, Zhao Y, Cheng J, Fan Y, Rojas Y, Barbieri E, Chen Z, Yu Y, Jin J, Kim ES, Shohet JM, Vasudevan SA, Yang J. NSC-87877 inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis. Cell Death Dis. 2015 Aug 6;6:e1841. doi: 10.1038/cddis.2015.207. PubMed PMID: 26247726; PubMed Central PMCID: PMC4558500.

3: Zhou RP, Deng MT, Chen LY, Fang N, Du C, Chen LP, Zou YQ, Dai JH, Zhu ML, Wang W, Lin SJ, Liu RH, Luo J. Shp2 regulates chlorogenic acid-induced proliferation and adipogenic differentiation of bone marrow-derived mesenchymal stem cells in adipogenesis. Mol Med Rep. 2015 Jun;11(6):4489-95. doi: 10.3892/mmr.2015.3285. Epub 2015 Jan 30. PubMed PMID: 25634525.

4: Ding X, Cai J, Li S, Liu XD, Wan Y, Xing GG. BDNF contributes to the development of neuropathic pain by induction of spinal long-term potentiation via SHP2 associated GluN2B-containing NMDA receptors activation in rats with spinal nerve ligation. Neurobiol Dis. 2015 Jan;73:428-51. doi: 10.1016/j.nbd.2014.10.025. Epub 2014 Nov 8. PubMed PMID: 25447233.

5: Chang YF, Hsu YF, Chiu PT, Huang WJ, Huang SW, Ou G, Sheu JR, Hsu MJ. WMJ-S-001, a novel aliphatic hydroxamate derivative, exhibits anti-angiogenic activities via Src-homology-2-domain-containing protein tyrosine phosphatase 1. Oncotarget. 2015 Jan 1;6(1):85-100. PubMed PMID: 25415226; PubMed Central PMCID: PMC4381580.

6: Lee KA, Bae EA, Song YC, Kim EK, Lee YS, Kim TG, Kang CY. A multimeric carcinoembryonic antigen signal inhibits the activation of human T cells by a SHP-independent mechanism: a potential mechanism for tumor-mediated suppression of T-cell immunity. Int J Cancer. 2015 Jun 1;136(11):2579-87. doi: 10.1002/ijc.29314. Epub 2014 Nov 21. PubMed PMID: 25379865.

7: Pinzon-Guzman C, Xing T, Zhang SS, Barnstable CJ. Regulation of rod photoreceptor differentiation by STAT3 is controlled by a tyrosine phosphatase. J Mol Neurosci. 2015 Jan;55(1):152-9. doi: 10.1007/s12031-014-0397-1. Epub 2014 Aug 10. PubMed PMID: 25108518; PubMed Central PMCID: PMC4293205.

8: Luo Q, Sun Y, Gong FY, Liu W, Zheng W, Shen Y, Hua ZC, Xu Q. Blocking initial infiltration of pioneer CD8(+) T-cells into the CNS via inhibition of SHP-2 ameliorates experimental autoimmune encephalomyelitis in mice. Br J Pharmacol. 2014 Apr;171(7):1706-21. doi: 10.1111/bph.12565. PubMed PMID: 24372081; PubMed Central PMCID: PMC3966750.

9: Gan Y, Zhang Y, Buckels A, Paterson AJ, Jiang J, Clemens TL, Zhang ZY, Du K, Chang Y, Frank SJ. IGF-1R modulation of acute GH-induced STAT5 signaling: role of protein tyrosine phosphatase activity. Mol Endocrinol. 2013 Nov;27(11):1969-79. doi: 10.1210/me.2013-1178. Epub 2013 Sep 12. PubMed PMID: 24030252; PubMed Central PMCID: PMC3805849.

10: Craig J, Mikhailenko I, Noyes N, Migliorini M, Strickland DK. The LDL receptor-related protein 1 (LRP1) regulates the PDGF signaling pathway by binding the protein phosphatase SHP-2 and modulating SHP-2- mediated PDGF signaling events. PLoS One. 2013 Jul 26;8(7):e70432. doi: 10.1371/journal.pone.0070432. Print 2013. PubMed PMID: 23922991; PubMed Central PMCID: PMC3724782.

11: Tanaka T, Fujita Y, Ueno M, Shultz LD, Yamashita T. Suppression of SHP-1 promotes corticospinal tract sprouting and functional recovery after brain injury. Cell Death Dis. 2013 Apr 4;4:e567. doi: 10.1038/cddis.2013.102. PubMed PMID: 23559001; PubMed Central PMCID: PMC3641325.

12: Fraineau S, Monvoisin A, Clarhaut J, Talbot J, Simonneau C, Kanthou C, Kanse SM, Philippe M, Benzakour O. The vitamin K-dependent anticoagulant factor, protein S, inhibits multiple VEGF-A-induced angiogenesis events in a Mer- and SHP2-dependent manner. Blood. 2012 Dec 13;120(25):5073-83. doi: 10.1182/blood-2012-05-429183. Epub 2012 Oct 12. PubMed PMID: 23065156.

13: Peng H, Carretero OA, Peterson EL, Yang XP, Santra K, Rhaleb NE. N-Acetyl-seryl-aspartyl-lysyl-proline inhibits ET-1-induced collagen production by preserving Src homology 2-containing protein tyrosine phosphatase-2 activity in cardiac fibroblasts. Pflugers Arch. 2012 Oct;464(4):415-23. Epub 2012 Sep 12. PubMed PMID: 22968858; PubMed Central PMCID: PMC3459332.

14: Wu X, Guo W, Wu L, Gu Y, Gu L, Xu S, Wu X, Shen Y, Ke Y, Tan R, Sun Y, Xu Q. Selective sequestration of STAT1 in the cytoplasm via phosphorylated SHP-2 ameliorates murine experimental colitis. J Immunol. 2012 Oct 1;189(7):3497-507. Epub 2012 Aug 31. PubMed PMID: 22942432.

15: Stephan MT, Stephan SB, Bak P, Chen J, Irvine DJ. Synapse-directed delivery of immunomodulators using T-cell-conjugated nanoparticles. Biomaterials. 2012 Aug;33(23):5776-87. doi: 10.1016/j.biomaterials.2012.04.029. Epub 2012 May 15. PubMed PMID: 22594972; PubMed Central PMCID: PMC3395588.

16: Wang G, Jin C, Hou Y, Zhang L, Li S, Zhang L, Wu B, Li Q, Xu C, Tian Y, Zhang L. Overexpression of Shp-2 attenuates apoptosis in neonatal rat cardiac myocytes through the ERK pathway. Exp Mol Pathol. 2012 Aug;93(1):50-5. doi: 10.1016/j.yexmp.2012.04.005. Epub 2012 Apr 16. PubMed PMID: 22537548.

17: Peng HY, Chen GD, Lai CY, Hsieh MC, Lin TB. Spinal SIRPα1-SHP2 interaction regulates spinal nerve ligation-induced neuropathic pain via PSD-95-dependent NR2B activation in rats. Pain. 2012 May;153(5):1042-53. doi: 10.1016/j.pain.2012.02.006. Epub 2012 Mar 17. PubMed PMID: 22425446.

18: Cooke M, Orlando U, Maloberti P, Podestá EJ, Cornejo Maciel F. Tyrosine phosphatase SHP2 regulates the expression of acyl-CoA synthetase ACSL4. J Lipid Res. 2011 Nov;52(11):1936-48. doi: 10.1194/jlr.M015552. Epub 2011 Sep 8. PubMed PMID: 21903867; PubMed Central PMCID: PMC3196225.

19: Ketroussi F, Giuliani M, Bahri R, Azzarone B, Charpentier B, Durrbach A. Lymphocyte cell-cycle inhibition by HLA-G is mediated by phosphatase SHP-2 and acts on the mTOR pathway. PLoS One. 2011;6(8):e22776. doi: 10.1371/journal.pone.0022776. Epub 2011 Aug 24. PubMed PMID: 21887223; PubMed Central PMCID: PMC3160837.

20: Won KJ, Lee HM, Lee CK, Lin HY, Na H, Lim KW, Roh HY, Sim S, Song H, Choi WS, Lee SH, Kim B. Protein tyrosine phosphatase SHP-2 is positively involved in platelet-derived growth factor-signaling in vascular neointima formation via the reactive oxygen species-related pathway. J Pharmacol Sci. 2011;115(2):164-75. PubMed PMID: 21343667.

Explore Compound Types

C7H6N2O4

C7H6N2O4